The synthesis of Perftoran involves the creation of stable emulsions of perfluorodecalin in an aqueous medium. This process typically requires surfactants to facilitate the emulsification due to the hydrophobic nature of perfluorocarbons. The emulsification methods can include:
Technical details reveal that the droplet size of emulsified Perftoran typically ranges from 100 to 300 nanometers, which is crucial for ensuring stability and compatibility with biological systems .
Perftoran's molecular structure is characterized by a backbone of carbon atoms fully substituted with fluorine atoms. The specific structure can be represented as follows:
The high strength of the carbon-fluorine bonds contributes to the compound's stability and low reactivity, which are essential for its application as an oxygen carrier. The molecular arrangement allows for significant gas solubility, facilitating efficient oxygen transport in biological systems .
Perftoran primarily participates in physical interactions rather than traditional chemical reactions due to its stable structure. The key reactions involve:
These properties make Perftoran effective in transporting respiratory gases within the bloodstream without undergoing significant chemical transformations .
The mechanism of action of Perftoran as an artificial oxygen carrier involves several steps:
Data indicates that Perftoran can release over 90% of its loaded oxygen to tissues, highlighting its efficiency compared to traditional blood components .
The physical and chemical properties of Perftoran include:
These properties contribute to its effectiveness as a blood substitute and its potential applications in various medical fields .
Perftoran has several scientific uses, particularly in medicine:
Clinical studies have demonstrated its efficacy in improving outcomes during hemorrhagic shock and other critical conditions where oxygen delivery is compromised .
Artificial Oxygen Carriers (AOCs) are engineered solutions designed to mimic the oxygen-transporting function of native hemoglobin in red blood cells. They are broadly classified into two categories: Hemoglobin-Based Oxygen Carriers (HBOCs) and Perfluorocarbon-Based Oxygen Carriers (PFOCs). HBOCs utilize modified hemoglobin molecules (from human, bovine, or recombinant sources) to carry oxygen, while PFOCs are synthetic emulsions that dissolve respiratory gases via physical solubility rather than chemical binding [4] [10].
Perftoran (branded as Vidaphor in North America) is a PFOC comprising a 20% w/v emulsion of two perfluorocarbons: perfluorodecalin (PFD) and perfluoro-N-(4-methylcyclohexyl)-piperidine (PFMCP) in a 2:1 ratio. These compounds are emulsified using the surfactant Proxanol-268 and suspended in electrolyte solutions [1] [3] [9]. Unlike hemoglobin-based products, Perftoran carries oxygen through high gas-dissolving capacity rather than hemoglobin-like binding. Its oxygen solubility is 20 times higher than that of plasma, enabling efficient oxygen delivery to hypoxic tissues [1] [5].
Table 1: Classification of Artificial Oxygen Carriers
Type | Primary Components | Mechanism of Oxygen Transport |
---|---|---|
HBOCs | Modified hemoglobin (cross-linked/polymerized) | Chemical binding to heme groups |
PFOCs (e.g., Perftoran) | Perfluorodecalin, PFMCP, surfactants | Physical dissolution of gases |
Stem cell-derived | Cultured red blood cells from stem cells | Native hemoglobin function |
Hemorrhagic shock—a subset of hypovolemic shock caused by catastrophic blood loss—induces tissue hypoxia, metabolic acidosis, and organ failure due to inadequate oxygen delivery [7]. Perftoran addresses this by augmenting oxygen transport independently of red blood cells. Its mechanism relies on three key properties:
In hemorrhagic shock models, Perftoran restores tissue oxygenation without exacerbating vasoconstriction. A rat study demonstrated no significant cerebral arteriolar constriction after Perftoran infusion, contrasting with vasoconstrictive effects observed in some HBOCs [5]. Additionally, Perftoran enhances chemotherapy efficacy in hypoxic tumors. When co-administered with carboplatin in lung cancer cells, it suppressed hypoxia-inducible factors (HIF-1α/HIF-2α) and drug-resistance transporters (MRP-2), potentiating cytotoxicity by 45% [2].
Table 2: Oxygen Transport Properties of Perftoran vs. Biological Compartments
Medium | Oxygen Solubility (vol %) | Particle Size | Primary Elimination Route |
---|---|---|---|
Whole Blood | 20 (bound to Hb) | 7–8 µm (RBC diameter) | N/A |
Plasma | 1–2 | N/A | N/A |
Perftoran Emulsion | 40–70 | 0.07 µm | Exhalation (lungs) |
The development of PFOCs emerged from urgent military and civilian needs for blood alternatives during conflicts and supply shortages. Initial research stemmed from World War II’s Manhattan Project, where perfluorocarbons’ gas-dissolving properties were first explored [6]. Leland Clark’s 1966 demonstration of liquid breathing in mice immersed in oxygenated PFCs catalyzed the "synthetic blood" concept [10].
First-Generation PFOCs: Fluosol-DA (Green Cross, Japan), approved by the FDA in 1989 for balloon angioplasty, was withdrawn by 1994 due to cumbersome preparation, pulmonary hypertension, and marginal efficacy [5] [10].
Second-Generation PFOCs: Alliance Pharmaceutical’s Oxygent reached Phase III trials but was abandoned in 2002 due to stroke risks [6] [10].
Perftoran’s Development:
Perftoran’s design overcame prior PFOC limitations through smaller particle size and a balanced PFD/PFMCP formulation, reducing side effects while optimizing oxygen delivery. Current efforts by FluorO2 Therapeutics (USA) aim to manufacture GMP-compliant Perftoran for Latin American markets and pursue U.S. approval [1] [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7